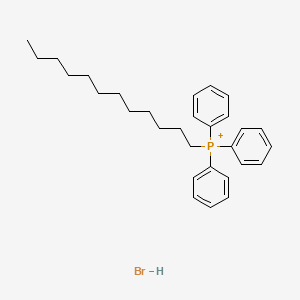
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C18H32N2Si. This compound is known for its unique structural features, which include a cyclohexane ring, a benzyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine can be synthesized using the silicon amine protocol (SLAP). This involves the reaction of aldehydes or ketones with the compound in the presence of a photocatalyst such as Ir[(ppy)2dtbbpy]PF6. The reaction is typically carried out under mild conditions, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of piperazines and other nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in silicon-based reactions, while the benzyl and cyclohexanamine groups can interact with other molecules through various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-((Benzyl(methyl)amino)methyl)cyclohexanamine: Similar structure but lacks the trimethylsilyl group.
1-((Benzyl((dimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a dimethylsilyl group instead of a trimethylsilyl group.
1-((Phenyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a phenyl group instead of a benzyl group.
Uniqueness
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in silicon-based reactions and as a reagent in synthetic organic chemistry.
Properties
Molecular Formula |
C18H32N2Si |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-[[benzyl(trimethylsilylmethyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C18H32N2Si/c1-21(2,3)16-20(14-17-10-6-4-7-11-17)15-18(19)12-8-5-9-13-18/h4,6-7,10-11H,5,8-9,12-16,19H2,1-3H3 |
InChI Key |
HHDPYUUHZQUCNL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2(CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)






